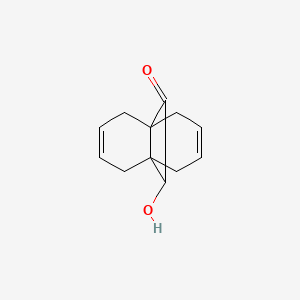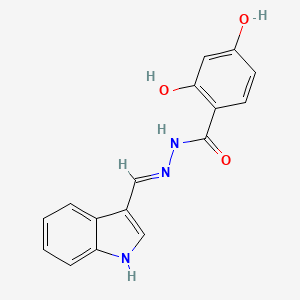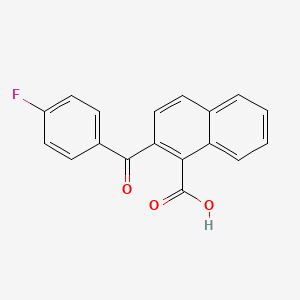
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, hydroxy, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetamide with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .
化学反応の分析
Types of Reactions
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group produces an amine .
科学的研究の応用
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate: This compound has a similar structure but with a fluorine atom instead of a methoxy group.
3-Cyano-2,6-dihydroxy-4-methylpyridine: This compound lacks the methoxyphenyl group and has different chemical properties.
Uniqueness
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activities .
特性
分子式 |
C15H12N2O4 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC名 |
methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-5-3-9(4-6-10)13-7-11(15(19)21-2)12(8-16)14(18)17-13/h3-7H,1-2H3,(H,17,18) |
InChIキー |
KDXKZLJKVPEQRO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)

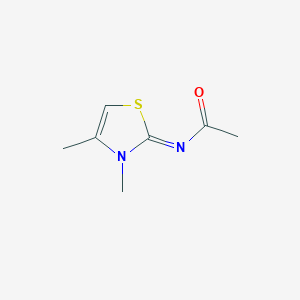
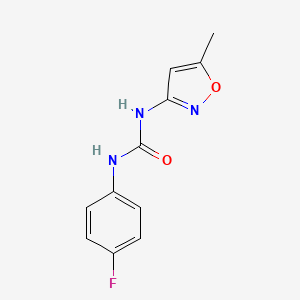
![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
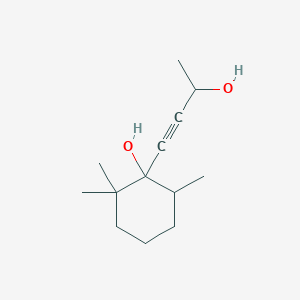

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
